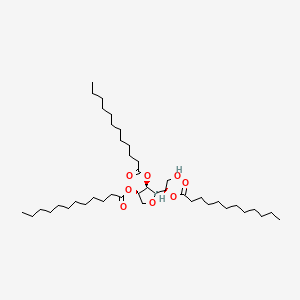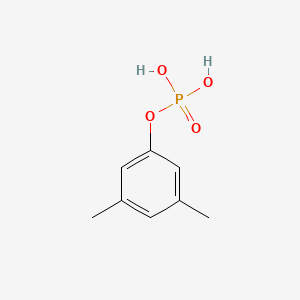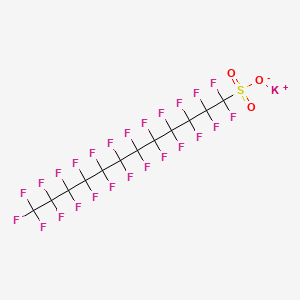
Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate is a highly fluorinated compound. It is known for its unique chemical properties, including high thermal stability, resistance to chemical reactions, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate typically involves the fluorination of dodecane derivatives The process can be carried out using electrochemical fluorination, where the dodecane derivative is subjected to an electric current in the presence of hydrogen fluoride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of anhydrous hydrogen fluoride and a suitable electrolyte to facilitate the fluorination reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate primarily undergoes substitution reactions due to the presence of the sulphonate group. It can also participate in nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with sodium hydroxide, the product is the corresponding sodium salt of the fluorinated dodecane derivative.
Wissenschaftliche Forschungsanwendungen
Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of water-repellent coatings and materials due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism of action of Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate involves its interaction with hydrophobic surfaces and molecules. The compound’s fluorinated carbon chain interacts with hydrophobic regions, while the sulphonate group can form ionic interactions with polar molecules. This dual interaction capability makes it effective in various applications, such as surfactants and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate
- Potassium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulphonate
Uniqueness
This compound stands out due to its longer fluorinated carbon chain, which imparts greater hydrophobicity and thermal stability compared to shorter-chain fluorinated compounds. This makes it particularly useful in applications requiring extreme resistance to chemical and thermal degradation.
Eigenschaften
CAS-Nummer |
85187-17-3 |
|---|---|
Molekularformel |
C12F25KO3S |
Molekulargewicht |
738.25 g/mol |
IUPAC-Name |
potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosafluorododecane-1-sulfonate |
InChI |
InChI=1S/C12HF25O3S.K/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)41(38,39)40;/h(H,38,39,40);/q;+1/p-1 |
InChI-Schlüssel |
YYQFDGJQJNTHTO-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


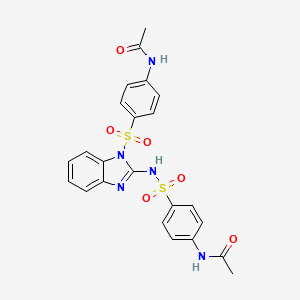

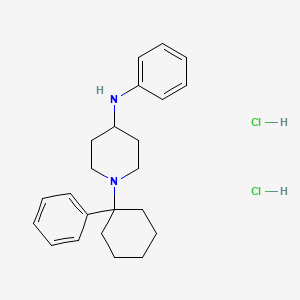
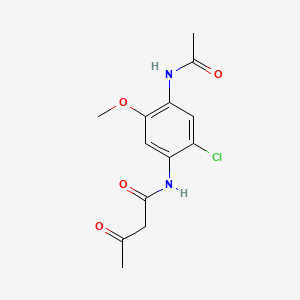
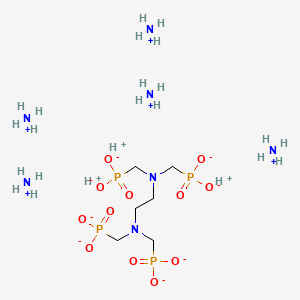
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
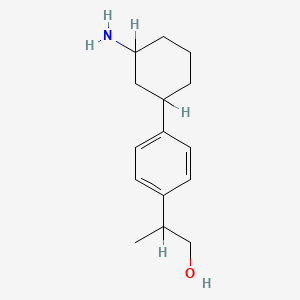
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

